LogP Advantage vs. Analogs
The target compound exhibits a logP of 2.4969 , which is 1.1789 log units higher than (4-fluorophenyl)methanol (logP = 1.318) and 0.1391 log units higher than (4-butoxyphenyl)methanol (logP = 2.35780) [1]. The increase over the non‑fluorinated butoxy analog is consistent with the well‑documented lipophilicity‑enhancing effect of fluorine substitution [2]. This quantifiable difference indicates that the compound will exhibit distinct solubility, permeability, and biological membrane partitioning properties relative to its closest structural analogs.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 2.4969 |
| Comparator Or Baseline | (4-Fluorophenyl)methanol: logP = 1.318; (4-Butoxyphenyl)methanol: logP = 2.35780 |
| Quantified Difference | ΔlogP = +1.1789 vs. (4-fluorophenyl)methanol; ΔlogP = +0.1391 vs. (4-butoxyphenyl)methanol |
| Conditions | Computationally or experimentally derived logP values from vendor/chemical database entries |
Why This Matters
Higher logP directly impacts membrane permeability and compound partitioning, which are critical parameters for medicinal chemistry lead optimization and biological assay interpretation.
- [1] Molbase. 4-Butoxybenzyl Alcohol; CAS 6214-45-5; LogP: 2.35780. View Source
- [2] Böhm, H.-J., et al. Fluorine in Medicinal Chemistry. ChemBioChem 2004, 5, 637–643. View Source
